Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate
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Overview
Description
Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate is a chemical compound with the molecular formula C19H15NO5S It is known for its unique structure, which includes a phenyl group, a benzenesulfonyl group, and a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate typically involves the reaction of 3-amino-2-hydroxybenzoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified with phenol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl and benzenesulfonyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group yields an amine .
Scientific Research Applications
Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar inhibitory effects on enzymes.
Phenyl esters: Compounds with phenyl ester groups have comparable chemical reactivity and applications.
Uniqueness
Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate is unique due to its combined structural features, which confer specific chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in cancer research .
Biological Activity
Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate, also known by its CAS number 918632-69-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a phenolic hydroxyl group, a sulfonamide moiety, and an aromatic ring system. Its chemical structure can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been studied for its potential role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan and immune regulation.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory activity against IDO, which is crucial for cancer immunotherapy as it modulates immune responses.
- Binding Interactions : Computational studies suggest that the sulfonamide group forms hydrogen bonds with amino acid residues in the active site of IDO, enhancing its inhibitory potency .
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the phenolic and sulfonamide groups can significantly influence the biological activity of this compound. For instance:
- Substituent Variations : Different substituents on the aromatic rings can alter lipophilicity and binding affinity, impacting the overall efficacy against target enzymes .
- Potency Assessment : A study identified a derivative with an IC50 value of 61 nM against IDO, indicating strong inhibitory potential .
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
Case Study 1: Anticancer Efficacy
A study conducted on various derivatives of benzenesulfonamide indicated that compounds similar to this compound exhibited significant cytotoxicity against HeLa cells, with effective concentrations leading to substantial reductions in cell viability .
Case Study 2: Enzyme Inhibition
In another investigation focusing on IDO inhibition, the compound was shown to effectively block tryptophan metabolism in tumor microenvironments, suggesting its potential utility in enhancing anti-tumor immunity when used alongside immunotherapeutic agents .
Properties
CAS No. |
918632-69-6 |
---|---|
Molecular Formula |
C19H15NO5S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
phenyl 3-(benzenesulfonamido)-2-hydroxybenzoate |
InChI |
InChI=1S/C19H15NO5S/c21-18-16(19(22)25-14-8-3-1-4-9-14)12-7-13-17(18)20-26(23,24)15-10-5-2-6-11-15/h1-13,20-21H |
InChI Key |
RDPHRMWSGXWWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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